Moxidectin

Scabies Sarcoptes scabiei Comparative Efficacy

Moxidectin is the scientifically superior choice for sustained single-dose parasite eradication. Its C-23 methoxime confers a 9-fold longer plasma half-life than ivermectin, achieving 100% cure of Sarcoptes scabiei where two-dose ivermectin fails. As a poor P-glycoprotein substrate, it provides P-gp-independent disposition—ideal for MDR1 research and minimizing efflux confounds. In cattle trials, moxidectin groups achieved the highest weight gain. Choose moxidectin when extended tissue persistence, rapid ectoparasite knockdown, and P-gp-independent PK are critical endpoints.

Molecular Formula C37H53NO8
Molecular Weight 639.8 g/mol
CAS No. 113507-06-5
Cat. No. B1677422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoxidectin
CAS113507-06-5
Synonyms5-hydroxymilbemycin beta7
CL 301,423
CL 301423
Cydectin
milbemectin
milbemycin
milbemycin A3
milbemycin A4
milbemycin alpha1
milbemycin alpha10
milbemycin alpha11
milbemycin alpha13
milbemycin alpha14
milbemycin alpha15
milbemycin alpha2
milbemycin alpha3
milbemycin alpha4
milbemycin alpha5
milbemycin alpha6
milbemycin alpha7
milbemycin alpha8
milbemycin alpha9
milbemycin B
milbemycin beta1
milbemycin beta12
milbemycin beta2
milbemycin beta3
milbemycin D
milbemycins
moxidectin
Molecular FormulaC37H53NO8
Molecular Weight639.8 g/mol
Structural Identifiers
SMILESCC1CC(=CCC2CC(CC3(O2)CC(=NOC)C(C(O3)C(=CC(C)C)C)C)OC(=O)C4C=C(C(C5C4(C(=CC=C1)CO5)O)O)C)C
InChIInChI=1S/C37H53NO8/c1-21(2)14-25(6)33-26(7)31(38-42-8)19-36(46-33)18-29-17-28(45-36)13-12-23(4)15-22(3)10-9-11-27-20-43-34-32(39)24(5)16-30(35(40)44-29)37(27,34)41/h9-12,14,16,21-22,26,28-30,32-34,39,41H,13,15,17-20H2,1-8H3/b10-9+,23-12+,25-14+,27-11+,38-31+/t22-,26-,28+,29-,30-,32+,33+,34+,36-,37+/m0/s1
InChIKeyYZBLFMPOMVTDJY-LSGXYNIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Moxidectin (CAS 113507-06-5): A Semi-Synthetic Milbemycin Endectocide for Veterinary and Human Parasite Control


Moxidectin is a second-generation macrocyclic lactone (ML) belonging to the milbemycin sub-class, derived via semi-synthetic modification of nemadectin. Key structural distinctions include a methoxime moiety at the C-23 position, which enhances lipophilicity and contributes to an extended biological half-life compared to its progenitor molecule [1]. It exerts its anthelmintic and ectoparasiticidal activity through potent and selective binding to parasite glutamate-gated chloride ion channels (GluCls), leading to hyperpolarization of neuronal and muscle cells and subsequent parasite paralysis and death [2]. While sharing this mechanism with the avermectin class of MLs (e.g., ivermectin, doramectin, eprinomectin), its unique pharmacokinetic profile and differential interactions with efflux transporters create a distinct efficacy and safety portfolio.

Why Moxidectin Cannot Be Considered a Generic Substitute for Other Macrocyclic Lactones


Despite a shared macrocyclic lactone core and a common mechanism of action at the GluCl receptor, critical differences in the chemical structure of moxidectin profoundly influence its physicochemical properties, resulting in divergent pharmacokinetic (PK) and pharmacodynamic (PD) behaviors compared to other in-class compounds like ivermectin, doramectin, eprinomectin, and milbemycin oxime. The presence of a methoxime group instead of a hydroxyl group and the absence of a disaccharide side chain [1] confer greater lipophilicity, which directly alters tissue distribution, plasma persistence, and the rate of drug elimination [2]. Most significantly, moxidectin is a markedly weaker substrate for the P-glycoprotein (P-gp) efflux transporter, a key determinant of drug disposition, blood-brain barrier permeability, and parasitic resistance mechanisms, when compared to avermectins [3]. Consequently, direct substitution of moxidectin for another ML in a research or industrial application is not supported by scientific evidence; such a change would be expected to alter drug exposure profiles, efficacy against specific parasite species, and safety margins.

Quantitative Evidence Differentiating Moxidectin from its Closest Macrocyclic Lactone Analogs


Moxidectin vs. Ivermectin: Superior Single-Dose Efficacy in a Scabies Porcine Model

In a preclinical porcine model of scabies, a single oral dose of moxidectin (0.3 mg/kg) demonstrated 100% efficacy in eliminating mites, with no recurrence of infection through the end of the 47-day study. In contrast, a two-dose regimen of ivermectin (0.2 mg/kg, administered on days 0 and 14) achieved only 62% efficacy (range 26-100%), with one treated pig remaining infected at study termination [1]. This superior long-lasting efficacy was attributed to a significantly longer pharmacokinetic persistence of moxidectin in both plasma and skin, which was reported to be approximately 9 times greater than that of ivermectin [1].

Scabies Sarcoptes scabiei Comparative Efficacy Pharmacokinetics Porcine Model

Moxidectin vs. Selamectin: Significantly Faster Initial Flea Kill in Cats

In a controlled study evaluating the speed of flea kill against the KS1 strain of Ctenocephalides felis on cats, a topical formulation of imidacloprid + moxidectin (Advantage Multi®) demonstrated significantly greater efficacy at the 12-hour post-treatment and post-infestation timepoints compared to a topical formulation of selamectin (Revolution®) [1]. Specifically, 12 hours after treatment, the moxidectin-containing formulation achieved 100% efficacy, while selamectin achieved only 69.4%. At 28 days post-treatment, the 12-hour kill efficacy was 90.2% for moxidectin versus 57.3% for selamectin [1]. Both products showed similarly high efficacy at the 24-hour assessment point [1].

Flea Control Ctenocephalides felis Speed of Kill Comparative Efficacy Feline

Moxidectin vs. Ivermectin, Doramectin, and Eprinomectin: Superior Cattle Weight Gain in a 112-Day Grazing Trial

In a 112-day field trial comparing the persistent anthelmintic efficacy of topical formulations (500 μg/kg) against naturally acquired nematode infections in beef calves, cattle treated with moxidectin achieved the highest final average total body weight gain [1]. The moxidectin group gained an average of 153.7 kg, which was numerically superior to eprinomectin (148.5 kg), doramectin (146.9 kg), and ivermectin (139.7 kg) [1]. The untreated control group gained 127.7 kg [1]. While body weight differences among the three top-performing MLs were not statistically significant after Day 56, moxidectin's numerical advantage was consistent [1].

Cattle Productivity Weight Gain Nematode Control Comparative Field Trial

Moxidectin vs. Ivermectin and Eprinomectin: Minimal P-Glycoprotein-Dependent Disposition

A study comparing the pharmacokinetics of moxidectin, ivermectin, and eprinomectin in wild-type and P-gp-deficient (mdr1ab-/-) mice revealed a critical differential feature of moxidectin [1]. In wild-type mice, the area under the plasma concentration-time curve (AUC) for ivermectin and eprinomectin was significantly lower due to P-gp efflux. In the absence of P-gp, the AUC of ivermectin increased 1.5-fold, and that of eprinomectin increased 3.3-fold. In stark contrast, the AUC of moxidectin was unchanged, indicating its disposition is largely independent of P-gp-mediated efflux [1]. Furthermore, intestinal excretion of ivermectin and eprinomectin was P-gp-dependent, whereas moxidectin's excretion was weaker and mostly P-gp-independent [1].

P-glycoprotein Pharmacokinetics Blood-Brain Barrier Drug Resistance Comparative Disposition

Moxidectin vs. Doramectin: Faster Systemic Absorption in Cattle

A comparative pharmacokinetic study in N'Dama cattle demonstrated that following subcutaneous administration at 0.2 mg/kg, moxidectin is absorbed significantly faster than doramectin [1]. The absorption half-life of moxidectin was 0.05 days, compared to 1.7 days for doramectin. Consequently, the time to reach maximum plasma concentration (Tmax) was much earlier for moxidectin (0.3 days) than for doramectin (4.8 days) [1]. Despite this rapid absorption, both drugs achieved 100% efficacy against gastrointestinal nematodes between days 15 and 30 post-treatment [1].

Pharmacokinetics Absorption Rate Cattle Doramectin Tmax

Moxidectin vs. Ivermectin: Non-Inferior Efficacy for Human Strongyloidiasis with Fixed Dosing

A 2025 systematic review and meta-analysis of randomized controlled trials (n=3 trials, 1,062 participants) concluded that moxidectin demonstrates non-inferior efficacy to ivermectin for the treatment of Strongyloides stercoralis infections in humans [1]. The pooled risk ratio (RR) for cure was 0.98 (95% CI: 0.95-1.01, I²=0%), confirming that moxidectin's performance is statistically comparable to the current standard-of-care ivermectin [1]. This finding supports moxidectin as an effective alternative, particularly relevant given its favorable pharmacokinetic properties like a longer half-life and the potential for fixed dosing [1].

Strongyloidiasis Strongyloides stercoralis Non-inferiority Meta-analysis Human

Procurement-Driven Application Scenarios for Moxidectin Based on Quantitative Differentiation


Preclinical Research on Ectoparasite Eradication Requiring Single-Dose Intervention

In preclinical studies, particularly those using porcine or other large animal models, where the goal is complete and sustained eradication of an ectoparasite like Sarcoptes scabiei with a single treatment, moxidectin is the scientifically superior choice over ivermectin. Evidence from a direct head-to-head comparison demonstrates that a single oral dose of moxidectin provided 100% long-lasting cure, while a two-dose ivermectin regimen failed to clear the infection in all animals [1]. This is attributed to moxidectin's approximately 9-fold longer persistence in plasma and target tissues (skin) [1], making it the preferred compound for studies modeling long-term prophylaxis or where repeat handling of animals is undesirable.

Veterinary Flea Control Studies Emphasizing Rapid Speed of Kill

For in vivo studies on feline models where rapid elimination of fleas (Ctenocephalides felis) is a critical endpoint—such as investigations into flea allergy dermatitis (FAD), pruritus, or the dynamics of pathogen transmission—an imidacloprid/moxidectin formulation provides a quantifiable advantage. Comparative data show it achieves 100% efficacy at 12 hours post-treatment, compared to only 69.4% for selamectin [2]. This faster onset of action, which is sustained for a full month (90.2% vs. 57.3% efficacy at 12 hours on Day 28) [2], makes it the compound of choice for protocols requiring rapid and durable knockdown of flea populations.

Large-Animal Agricultural Trials Measuring Production Efficiency and Weight Gain

In field trials with cattle where the primary outcome measure is increased productivity (e.g., body weight gain) under natural parasite challenge, moxidectin has a demonstrated numerical advantage over other macrocyclic lactones, including eprinomectin, doramectin, and ivermectin. A 112-day grazing trial showed that moxidectin-treated calves achieved the highest final body weight gain (153.7 kg) compared to all other treatment groups [3]. This consistent, though not always statistically significant, advantage supports the procurement of moxidectin for agricultural research focused on maximizing economic returns or production metrics in grazing livestock.

Pharmacological Studies Investigating P-glycoprotein-Independent Drug Disposition

For researchers investigating the role of ABC transporters like P-glycoprotein (P-gp) in drug disposition, resistance, or neurotoxicity, moxidectin serves as a critical comparator compound. Unlike ivermectin and eprinomectin, whose pharmacokinetics are highly dependent on P-gp efflux, moxidectin's disposition is largely P-gp-independent [4]. This property makes it an ideal tool for probing P-gp function in vivo or in vitro, for studying the MDR1 gene mutation in dogs, or for developing formulations intended to bypass efflux-mediated resistance mechanisms. Its use in these studies provides a clearer interpretation of results by minimizing the confounding variable of P-gp-mediated transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moxidectin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.